{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride
Description
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride (CAS 106261-49-8) is a boronic acid derivative featuring a methylpiperazine moiety linked via a methylene group to a phenyl ring. Its empirical formula is C₁₃H₂₀Cl₂N₂O₂, with a molecular weight of 307.22 g/mol . The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications, particularly in protease inhibition and targeted drug delivery .
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOVDQSKVRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes.
Mode of Action
It’s known that such compounds typically interact with their targets through binding at active sites, leading to changes in the target’s function.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules.
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes.
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that boronic acids can have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of boronic acids can vary with dosage, with potential toxic or adverse effects at high doses.
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride, commonly referred to as compound L18532, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of C₁₂H₂₁BCl₂N₂O₂ and a molecular weight of 307.03 g/mol, is characterized by its boronic acid moiety, which is known for its interactions with various biological targets.
- IUPAC Name : (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid dihydrochloride
- CAS Number : 763120-62-3
- Purity : 95%
- Molecular Weight : 307.03 g/mol
Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with diols and are often utilized in the development of proteasome inhibitors. The mechanism typically involves the inhibition of proteasome activity, which is crucial for regulating protein degradation in cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | Inhibition of cell cycle progression at G2/M phase |
| KMS-12 BM (Multiple Myeloma) | 1.4 | Induction of apoptosis via proteasome inhibition |
The compound has demonstrated a capacity to inhibit cell proliferation and induce apoptosis in multiple myeloma and colon cancer models, suggesting its potential as a therapeutic agent in oncology .
Antiviral Activity
In addition to its anticancer effects, this boronic acid derivative has shown promising antiviral activity. Studies indicate that it can inhibit HIV replication by targeting the viral protease, with an IC₅₀ value of approximately 5 µM. The binding affinity to the HIV protease is significantly higher than that of traditional protease inhibitors such as darunavir, making it a candidate for further development in antiviral therapies .
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound exhibited a notable reduction in tumor size when administered in combination with other chemotherapeutic agents. This suggests a synergistic effect that warrants further investigation.
- Structure-Activity Relationship (SAR) : Research into the SAR of boronic acid derivatives has revealed that modifications to the piperazine ring can enhance biological activity. For instance, compounds with additional methyl groups on the piperazine exhibit improved potency against cancer cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound can be effectively administered intravenously, although optimization is required to enhance its therapeutic concentration at target sites within tumors .
Comparison with Similar Compounds
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (CAS 178752-79-9)
[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride
- Structural Difference : Morpholine ring replaces methylpiperazine.
- Impact: Morpholine’s lower basicity (pKa ~5.6 vs.
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride (CAS 913835-43-5)
- Structural Difference : Carbamoyl (-NHCO-) linker replaces methylene (-CH₂-) group.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- Structural Difference: Methoxyethylphenoxy group replaces methylpiperazinylmethyl.
- Impact : Enhanced electron-withdrawing properties may reduce boronic acid reactivity, impacting inhibition potency .
Physicochemical Properties
Key Observations :
HDAC Inhibition
Protease Inhibition
- Boronic acids generally inhibit serine proteases (e.g., proteasome). The methylpiperazine moiety in the target compound may improve binding via hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
